Enhanced Lipophilicity Over the N-Methyl Analogue
The N‑ethyl derivative exhibits a higher predicted LogP than its N‑methyl counterpart, indicating increased lipophilicity that can improve membrane permeability. The target compound records a LogP of 4.02 [REFS‑1], whereas the N‑methyl analogue (CAS 1694626‑85‑1) has a LogP of 3.88 [REFS‑2]. This difference of +0.14 log units is relevant for lead optimization programs where incremental LogP adjustments are required.
| Evidence Dimension | Predicted LogP (octanol‑water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 4.02 |
| Comparator Or Baseline | tert‑Butyl ((5‑bromothiophen‑2‑yl)methyl)(methyl)carbamate (CAS 1694626‑85‑1): LogP = 3.88 |
| Quantified Difference | ΔLogP = +0.14 (7.2 % higher) |
| Conditions | Vendor‑provided computational LogP estimates (Fluorochem, Leyan) |
Why This Matters
A LogP increase of 0.14 can shift a compound across critical permeability thresholds, making the ethyl congener preferable when target partitioning into lipid bilayers or blood‑brain barrier penetration is desired.
